ML241 hydrochloride
Description
Overview of the Valosin-Containing Protein (VCP)/p97 ATPase and its Biological Significance
Valosin-Containing Protein, commonly known as p97 in mammals and Cdc48 in yeast, is a highly conserved and abundant enzyme belonging to the AAA+ (ATPases Associated with diverse cellular Activities) family. wikipedia.orgfrontiersin.org As a hexameric protein, p97 utilizes the energy from ATP hydrolysis to remodel, unfold, or segregate target proteins from larger cellular structures or protein complexes. portlandpress.comnih.gov This activity is fundamental to a vast array of cellular functions, making p97 a critical regulator of cellular health and response to stress. biologists.com Its functional diversity is largely dictated by its interaction with a wide network of cofactors that guide it to specific ubiquitinated substrates. nih.govnih.gov
Fundamental Roles of p97 in Cellular Homeostasis and Protein Quality Control
At its core, p97 is a master regulator of protein homeostasis (proteostasis). frontiersin.orgbiologists.com It functions as a key component of the cell's protein quality control (PQC) network, which is responsible for identifying and eliminating misfolded, damaged, or surplus proteins that could otherwise accumulate and cause cellular toxicity. frontiersin.org The enzyme acts as a ubiquitin-selective chaperone or "segregase," recognizing ubiquitinated proteins and using mechanical force generated from ATP hydrolysis to extract them from various cellular locations, such as membranes or large complexes. frontiersin.orgfrontiersin.org This extraction process is often a prerequisite for their subsequent degradation, thereby preventing the buildup of potentially harmful protein aggregates and maintaining cellular health. frontiersin.org
Involvement of p97 in Ubiquitin-Proteasome System Dynamics
The Ubiquitin-Proteasome System (UPS) is the primary pathway for selective protein degradation in eukaryotic cells. p97 acts as a central element of the UPS, positioned downstream of substrate ubiquitination but upstream of the proteasome itself. frontiersin.orgnih.gov Its main function within this system is to process and present ubiquitinated proteins to the 26S proteasome for degradation. royalsocietypublishing.org p97, often in complex with its cofactors like Ufd1 and Npl4, binds to polyubiquitinated substrates and acts as a molecular "corkscrew" to pull them out of complex environments like chromatin or membranes. frontiersin.orgroyalsocietypublishing.org This segregase activity ensures that substrates, which might otherwise be inaccessible, are efficiently delivered to the proteasome for destruction. nih.gov
p97 Functions in Endoplasmic Reticulum-Associated Degradation (ERAD)
The Endoplasmic Reticulum (ER) is responsible for the synthesis and folding of secretory and membrane proteins. portlandpress.com The ER-associated degradation (ERAD) pathway is a critical PQC mechanism that targets misfolded proteins within the ER for elimination. nih.gov p97 plays an indispensable role in this process. nih.govcalis.edu.cn After a misfolded protein in the ER is recognized and ubiquitinated, the cytosolic p97 ATPase is recruited to the ER membrane. portlandpress.comrupress.org There, it provides the mechanical force needed to retrotranslocate, or extract, the ubiquitinated substrate from the ER back into the cytosol. portlandpress.comrupress.org This extraction is a key step that delivers the misfolded protein to the cytosolic proteasome for degradation. nih.govcalis.edu.cn p97 is required for the degradation of both ER luminal and membrane-bound substrates, highlighting its central role in maintaining ER homeostasis. nih.govcalis.edu.cn
Broader Cellular Processes Regulated by p97
Beyond its core roles in protein degradation pathways, p97's influence extends to a multitude of other essential cellular processes. Its ability to disassemble protein complexes makes it a key regulator in various contexts:
Cell Division: p97 is involved in regulating multiple stages of mitosis, including the breakdown and reassembly of the Golgi apparatus and nuclear envelope. frontiersin.orgresearchgate.net It also helps regulate chromosome dynamics by removing specific proteins from chromatin to ensure proper segregation. frontiersin.org
Endosomal Trafficking: p97 participates in the sorting of proteins through the endosomal pathway, which is crucial for protein recycling and degradation. frontiersin.orgcalis.edu.cn
Autophagosome Maturation: p97 plays a role in autophagy, a process for degrading bulk cytoplasm and organelles. It is involved in the maturation of autophagosomes, the double-membraned vesicles that sequester cellular cargo for delivery to the lysosome. frontiersin.orgfrontiersin.org
DNA Damage Response: p97 is recruited to sites of DNA damage, where it facilitates the removal of chromatin-associated proteins to allow access for repair machinery, thus contributing to genome stability. royalsocietypublishing.org
ML241 Hydrochloride as a Targeted Chemical Probe in p97 Research
The development of small molecule inhibitors has been crucial for dissecting the complex functions of enzymes like p97. This compound emerged from research efforts to identify potent and selective chemical probes to study the ATPase activity of p97.
Designation and Research Utility of this compound
This compound is a potent, selective, and reversible inhibitor of the p97 ATPase. medchemexpress.comnih.govtargetmol.com Developed through structure-activity relationship (SAR) studies of a quinazoline (B50416) scaffold, ML241 demonstrates significant potency in inhibiting the enzyme's function. nih.govnih.gov Its utility as a research tool lies in its ability to acutely and specifically block p97 activity, allowing scientists to investigate the direct consequences of this inhibition on various cellular pathways. targetmol.com
By using ML241, researchers can probe the specific roles of p97 in processes like ERAD and the UPS. For example, studies have shown that treatment with ML241 impairs the ERAD pathway and inhibits the degradation of p97-dependent reporter substrates, without affecting p97-independent proteasome substrates. nih.govnih.gov This specificity makes it an invaluable tool for distinguishing p97-dependent events from other cellular degradation mechanisms. Its characterization as a competitive inhibitor with respect to ATP further clarifies its mechanism of action. medchemexpress.com The use of ML241 and similar compounds helps to elucidate the precise contributions of p97 to cellular homeostasis and disease, providing a powerful method for functional studies in a variety of research contexts. nih.govnih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value/Description | Reference |
| Target | p97 ATPase | medchemexpress.comtargetmol.com |
| IC₅₀ | ~100 nM | medchemexpress.comnih.govnih.gov |
| Mechanism of Action | Reversible, ATP-competitive inhibitor | medchemexpress.comnih.gov |
| Chemical Class | Quinazoline derivative | nih.gov |
| Cellular Activity | Impairs ERAD pathway; Inhibits degradation of p97-dependent substrates | nih.govnih.gov |
Table 2: Key Cellular Processes Modulated by p97
| Cellular Process | Role of p97 | Reference |
| Protein Homeostasis | Acts as a central regulator, clearing misfolded and damaged proteins. | frontiersin.orgbiologists.com |
| Ubiquitin-Proteasome System | Segregates ubiquitinated substrates for proteasomal degradation. | frontiersin.orgnih.gov |
| ER-Associated Degradation (ERAD) | Provides the driving force for extracting misfolded proteins from the ER. | portlandpress.comcalis.edu.cn |
| Autophagy | Contributes to the maturation of autophagosomes. | frontiersin.orgfrontiersin.org |
| Cell Cycle Control | Regulates mitotic events and chromosome dynamics. | frontiersin.orgresearchgate.net |
| Genome Stability | Facilitates DNA repair by remodeling chromatin-associated proteins. | royalsocietypublishing.org |
Contextualization within the Landscape of p97 Inhibitors
The protein p97 is a critical component in cellular protein quality control, playing a key role in the ubiquitin-proteasome system (UPS) and autophagy. nih.govresearchgate.net It functions by utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from cellular structures or protein complexes, thereby regulating a wide array of cellular functions. nih.govuni-due.de These functions include endoplasmic-reticulum-associated degradation (ERAD), membrane transport, and cell cycle control. researchgate.netnih.gov Given its central role in protein homeostasis, p97 has emerged as a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders, leading to a growing interest in the development of p97 inhibitors. nih.govmdpi.com
A variety of p97 inhibitors have been developed over time, each with distinct mechanisms and properties. nih.gov An early identified inhibitor is N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), which is a reversible and ATP-competitive inhibitor. researchgate.net Other notable inhibitors that have progressed to clinical trials for cancer therapy include CB-5083 and CB-5339. nih.gov These compounds have demonstrated effective anti-tumor activity in various models. nih.govresearchgate.net
This compound emerged from a structure-activity relationship study of the quinazoline scaffold, which was previously identified through high-throughput screening campaigns. nih.govnih.gov This research led to the development of two improved inhibitors, ML240 and ML241, both of which potently inhibit p97 ATPase with an IC50 value of approximately 100 nM. nih.govnih.gov ML241 is an ATP-competitive inhibitor that shows selectivity for the D2 ATPase domain of p97. caymanchem.com
What distinguishes ML241 from some other p97 inhibitors, such as its counterpart ML240, is its specific cellular effects. While both compounds impair the ERAD pathway and inhibit the degradation of p97-dependent substrates, ML241 does not induce apoptosis or autophagy in certain cancer cell lines, unlike ML240. nih.govnih.govcaymanchem.com This differential activity makes ML241 a valuable tool for dissecting the specific consequences of p97 inhibition, allowing researchers to study the roles of p97 in processes like ERAD without the immediate onset of cell death pathways. nih.govnih.gov The development of such "separation of function" inhibitors is considered a significant goal in the field, as it provides more precise tools to study the distinct functions of p97. nih.gov
Recent research has also explored the potential of p97 inhibitors as antiviral agents. mdpi.com For instance, NMS-873 has shown antiviral activity against SARS-CoV-2. mdpi.com ML241 itself has been investigated for its anti-rotavirus properties, where it was found to inhibit viral proliferation by affecting the MAPK signaling pathway. nih.govmdpi.com This broadens the scope of p97's role in cellular processes and highlights the potential of its inhibitors in various disease contexts.
The landscape of p97 inhibitors is diverse, ranging from reversible to irreversible and allosteric inhibitors. nih.govacs.org The continuous development of novel inhibitors, including covalent and irreversible ones, aims to provide more potent and specific tools for both basic research and potential therapeutic applications. acs.org
Detailed Research Findings
This compound has been characterized through various in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
| Assay | Finding | Reference |
| p97 ATPase Inhibition | Potently inhibits p97 ATPase with an IC50 of 100 nM. | medchemexpress.comnih.govnih.gov |
| Mechanism of Inhibition | Acts as an ATP-competitive inhibitor with a Ki value of 0.35 μM. | medchemexpress.com |
| Kinase Selectivity | Shows no significant inhibition of approximately 170 tested kinases at a concentration of 20 μM. | medchemexpress.com |
| Cellular Activity (ERAD) | Impairs the ERAD pathway and stabilizes a p97-dependent ubiquitin-proteasome system substrate with an IC50 of 3.5 μM. | medchemexpress.comnih.govcaymanchem.com |
| Cytotoxicity | Exhibits cytotoxicity in HCT15 and SW403 cells with GI50 values of 13 and 12 μM, respectively, after 72 hours of treatment. | medchemexpress.com |
| Antiviral Activity | Demonstrates inhibition of rotavirus proliferation in vitro and in a mouse model. | nih.govmdpi.com |
Properties
Molecular Formula |
C23H25ClN4O |
|---|---|
Molecular Weight |
408.92 |
Synonyms |
2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine hydrochlorid |
Origin of Product |
United States |
Discovery and Preclinical Development of Ml241 Hydrochloride
Identification of ML241 Hydrochloride via High-Throughput Screening Campaigns
The journey to identify this compound began with broad screening efforts aimed at discovering novel inhibitors of p97, a crucial enzyme involved in protein quality control, endoplasmic reticulum-associated degradation (ERAD), and ubiquitin-dependent protein degradation. frontiersin.orgnih.gov
Initial Quinazoline (B50416) Scaffold Identification
High-throughput screening (HTS) of compound libraries led to the identification of a promising chemical scaffold: the quinazoline ring system. nih.govacs.org A key initial hit from these campaigns was N2,N4-Dibenzylquinazoline-2,4-diamine, commonly known as DBeQ. frontiersin.orgnih.govresearchgate.net DBeQ was identified as a reversible, ATP-competitive inhibitor of p97, exhibiting an IC₅₀ value of less than 10 μM in ATPase activity assays. frontiersin.orgnih.gov This discovery established the quinazoline core as a viable starting point for the development of more potent and selective p97 inhibitors. frontiersin.orgnih.gov
Screening Methodologies Utilized
The identification of initial hits like DBeQ and the subsequent optimization to this compound involved sophisticated screening methodologies. bmglabtech.com These processes are designed to test large numbers of chemical compounds for their ability to modulate a specific biological target. bmglabtech.com In the case of p97, biochemical assays measuring ATPase activity were central to the primary screening phase. frontiersin.orgnih.gov These in vitro assays allowed for the rapid assessment of thousands of compounds.
Following the initial biochemical screens, promising compounds were further evaluated in cell-based assays. nih.gov For instance, a dual-reporter cell line was used to assess the compounds' ability to inhibit the degradation of a p97-dependent proteasome substrate, providing a measure of their activity within a cellular context. nih.govnih.gov These cellular assays were crucial for confirming that the biochemical activity observed in vitro translated to the desired effect in a more complex biological system. nih.gov
Structure-Activity Relationship (SAR) Studies Leading to this compound
With the quinazoline scaffold identified as a promising starting point, researchers embarked on extensive structure-activity relationship (SAR) studies to enhance the potency and selectivity of these initial hits. nih.govnih.govresearchgate.net This involved the systematic chemical modification of the lead compounds and the evaluation of the resulting analogues. nih.gov
Systematic Modification of the Quinazoline Core
The SAR studies for the quinazoline series were comprehensive, with researchers synthesizing and testing approximately 200 analogues. nih.govresearchgate.net Modifications were explored at various positions of the quinazoline ring and its substituents. nih.govacs.org
Initial efforts focused on modifying the N2 and N4 positions of the DBeQ scaffold. nih.gov It was determined that the benzyl (B1604629) group at the N4 position was a preferred substitution for maintaining inhibitory activity. nih.gov Exploration of substitutions on the N2 benzyl aromatic ring of DBeQ yielded some analogues with slightly improved cell-based potency. nih.gov
Further investigations explored substitutions on the quinazoline core itself. nih.gov For example, incorporating a methoxy (B1213986) group at the 8-position of the quinazoline ring resulted in a threefold improvement in ATPase inhibition for one analogue, although this was counterbalanced by a decrease in potency in a cell-based assay. nih.gov More significant gains in potency were achieved by exploring more diverse chemical groups at the N2 position, moving beyond the initial benzylamine (B48309) of DBeQ. nih.gov This led to the synthesis of constrained analogues, which ultimately yielded potent p97 inhibitors, including the precursors to ML241. nih.gov
Optimization for Potency and Selectivity
Through these systematic SAR studies, two significantly improved inhibitors, ML240 and ML241, were developed. nih.govnih.gov this compound emerged from the optimization of a tetrahydroquinazoline (B156257) core. caymanchem.com Both ML240 and ML241 demonstrated a substantial increase in potency, inhibiting p97 ATPase with IC₅₀ values of approximately 100 nM. nih.govnih.govresearchgate.net This represented a nearly 10-fold improvement over the initial hit, DBeQ. acs.org
Crucially, these compounds were also found to be selective for the D2 ATPase domain of p97. researchgate.netresearchgate.net This selectivity is an important feature, as it can lead to more specific biological effects and potentially fewer off-target activities. The optimization process successfully yielded potent and selective inhibitors of p97, with ML241 being a key outcome of this extensive medicinal chemistry effort. nih.govnih.gov
Comparative Analysis with Related p97 Inhibitors
This compound is part of a broader family of quinazoline-based p97 inhibitors. A comparative analysis with its close analogues and other p97 inhibitors highlights its specific properties.
| Compound | IC₅₀ (p97 ATPase) | Key Features |
| DBeQ | <10 µM frontiersin.orgnih.gov | Initial quinazoline hit, reversible, ATP-competitive. frontiersin.orgnih.gov |
| ML240 | 100 nM nih.govnih.gov | Potent p97 inhibitor, induces autophagy and apoptosis. nih.govcaymanchem.com |
| ML241 | 100 nM nih.govnih.gov | Potent and selective p97 inhibitor, does not induce autophagy or apoptosis in certain cancer cell lines. nih.govcaymanchem.com |
| CB-5083 | 11 nM frontiersin.org | A highly potent, orally bioavailable p97 inhibitor developed from the ML240 scaffold. acs.org |
| NMS-873 | 30 nM medchemexpress.com | A potent allosteric p97 inhibitor with a different chemical scaffold (triazole). acs.orgmedchemexpress.com |
While both ML240 and ML241 are potent p97 inhibitors with similar IC₅₀ values, they exhibit distinct cellular effects. nih.gov ML240 was found to potently stimulate the accumulation of LC3-II, a marker of autophagy, and induce apoptosis in cancer cells, whereas ML241 did not demonstrate these effects in the same cell lines. nih.govcaymanchem.com This divergence in their biological activity, despite their structural similarity and comparable potency against p97, suggests that they may engage with cellular pathways in subtly different ways. nih.gov
Compared to the initial hit DBeQ, both ML240 and ML241 represent a significant advancement in potency. frontiersin.orgnih.gov Further development efforts building on the ML240 scaffold led to the creation of CB-5083, an even more potent and orally bioavailable p97 inhibitor that has entered clinical trials. frontiersin.orgacs.org In contrast to these ATP-competitive inhibitors, NMS-873 represents a different class of p97 inhibitor that acts allosterically, binding to a site distinct from the ATP-binding pocket. acs.org
The development of this compound and its analogues has provided the scientific community with valuable tools to probe the complex biology of p97 and has paved the way for the discovery of next-generation inhibitors with clinical potential. nih.govnih.gov
Relationship to First-Generation Inhibitors (e.g., DBeQ)
The development of this compound is directly linked to earlier, first-generation p97 inhibitors, most notably N2,N4-Dibenzylquinazoline-2,4-diamine (DBeQ). DBeQ was identified as a promising, albeit moderately potent, hit compound from initial high-throughput screening campaigns. researchgate.netnih.gov It possesses a quinazoline scaffold that served as the foundational chemical structure for further optimization. nih.govresearchgate.net
Through extensive SAR studies, researchers modified the quinazoline core of DBeQ to enhance potency and selectivity. researchgate.netnih.gov These investigations, which involved synthesizing and testing approximately 200 analogues, led to the discovery of the ML240 and ML241 series. researchgate.netresearchgate.net While DBeQ binds to both the D1 and D2 ATPase domains of p97, the subsequent optimization resulted in compounds like ML241 that exhibit selective inhibition of the D2 domain. caymanchem.comresearchgate.net This refinement from the broader activity of DBeQ to the more specific action of ML241 represents a significant advancement in creating precise tools for studying p97 biology.
Differentiation from Analogues (e.g., ML240) in Research Outcomes
The primary distinction lies in their cellular activity. ML240 demonstrates potent cytotoxicity, inhibits cancer cell proliferation, and rapidly induces apoptosis by activating executioner caspases 3 and 7. researchgate.netnih.govmedchemexpress.com In stark contrast, ML241 does not induce apoptosis or inhibit the proliferation of the same cancer cell lines. caymanchem.comresearchgate.netnih.gov Furthermore, while both compounds impair the ERAD pathway, ML240 was found to be modestly more potent in a cell-based assay that measures the stabilization of a p97-dependent reporter protein (UbG76V-GFP). nih.govmedchemexpress.com
This divergence in biological outcomes suggests that while both compounds effectively inhibit the central ATPase activity of p97, they may engage with p97-regulated pathways differently. The behavior of ML240 suggests that its disruption of protein homeostasis leads to a rapid apoptotic response. nih.gov Conversely, the more selective and non-cytotoxic profile of ML241 makes it a distinct tool for studying p97 functions without the immediate confounding effects of cell death. caymanchem.comresearchgate.net
Interactive Data Tables
Table 1: Comparative Inhibitory Potency of p97 Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound, its analogue ML240, and the first-generation inhibitor DBeQ against p97 ATPase and in a cell-based reporter assay.
| Compound | p97 ATPase IC₅₀ (nM) | UbG76V-GFP Stabilization IC₅₀ (µM) |
| This compound | 100 molnova.comresearchgate.netmedchemexpress.com | 3.5 caymanchem.commedchemexpress.comselleckchem.com |
| ML240 | 100 researchgate.netmedchemexpress.com | 0.9 nih.govmedchemexpress.com |
| DBeQ | 1300 researchgate.net | >20 researchgate.net |
Table 2: Differential Cellular Outcomes of ML240 vs. ML241
This table highlights the key differences in the observed cellular effects between ML240 and ML241 in research studies.
| Research Outcome | ML240 | ML241 |
| Induction of Apoptosis | Yes researchgate.netnih.gov | No caymanchem.comresearchgate.netnih.gov |
| Activation of Caspases 3 & 7 | Yes researchgate.netnih.gov | No researchgate.netnih.gov |
| Inhibition of Cancer Cell Proliferation | Yes researchgate.netnih.gov | No caymanchem.comresearchgate.net |
Molecular and Cellular Mechanisms of Ml241 Hydrochloride Action
Direct Inhibition of p97 ATPase Activity
ML241 hydrochloride has been identified as a potent and selective inhibitor of the p97 ATPase, an enzyme involved in a multitude of cellular processes. researchgate.netnih.gov This inhibition is a key aspect of its mechanism of action.
Quantitative Characterization of Inhibitory Potency (IC50 values)
The inhibitory potency of this compound against p97 ATPase has been quantified through the determination of its half-maximal inhibitory concentration (IC50). Multiple studies have reported IC50 values for this compound, demonstrating its high potency. The reported IC50 values are consistently in the nanomolar range, indicating a strong inhibitory effect.
| Reported IC50 Value | Reference |
|---|---|
| 100 nM | researchgate.netnih.govnih.govmedchemexpress.comfishersci.comdcchemicals.combioscience.co.ukmedkoo.comambeed.cntargetmol.com |
| 0.11 µM (110 nM) | caymanchem.combioscience.co.ukmedchemexpress.com |
Competitive Binding with ATP
Research has shown that this compound acts as an ATP-competitive inhibitor of p97. researchgate.netnih.govcaymanchem.com This means that ML241 binds to the ATP-binding site on the p97 enzyme, directly competing with the natural substrate, ATP. researchgate.netnih.gov This competitive inhibition prevents the hydrolysis of ATP, which is essential for the function of p97. The inhibition constant (Ki) for ML241 has been determined to be 0.35 µM. nih.gov
Selectivity for the D2 ATPase Domain of p97
The p97 protein is composed of two distinct ATPase domains, D1 and D2. Studies have demonstrated that this compound exhibits selectivity for the D2 ATPase domain. nih.govcaymanchem.comnih.gov While some inhibitors target both domains, ML241's specificity for the D2 domain provides a more targeted approach to studying the specific functions of this domain. nih.govnih.gov This selectivity has been confirmed through experiments using p97 variants with mutations in either the D1 or D2 domain. nih.gov
Impact on Ubiquitin-Proteasome System Substrate Processing
The inhibition of p97 by this compound has significant downstream effects on cellular protein degradation pathways, particularly those reliant on the ubiquitin-proteasome system.
Impairment of Endoplasmic Reticulum-Associated Degradation (ERAD)
This compound has been shown to disrupt the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. nih.govcaymanchem.com The ERAD pathway is a critical quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome. nih.gov By inhibiting p97, ML241 prevents the extraction of these proteins from the ER, leading to their accumulation. nih.govcaymanchem.com This impairment of ERAD has been observed through the stabilization of known ERAD substrates. nih.gov
Accumulation of p97-Dependent Proteasome Substrates
A direct consequence of p97 inhibition by this compound is the accumulation of proteins that are normally targeted for degradation by the proteasome in a p97-dependent manner. nih.govcaymanchem.com This has been demonstrated in cellular assays where treatment with ML241 leads to an increase in the levels of ubiquitinated proteins. nih.govcaymanchem.com Specifically, in a reporter assay using HeLa cells, ML241 prevented the degradation of a p97-dependent proteasome substrate with an IC50 of 3.5 µM. caymanchem.com Furthermore, in SW403 colon cancer cells, ML241 induced the accumulation of ubiquitin conjugates in both the nuclear plus membrane and cytosolic compartments. caymanchem.com
Stabilization of Specific Reporter Proteins (e.g., UbG76V-GFP)
This compound's activity is often assessed through its ability to stabilize reporter proteins that are otherwise rapidly degraded by the proteasome in a p97-dependent manner. nih.gov A key example is the UbG76V-GFP reporter. In this system, a mutant ubiquitin (UbG76V) is fused to Green Fluorescent Protein (GFP). jax.org The G76V mutation prevents deubiquitination, marking the fusion protein for efficient degradation by the ubiquitin-proteasome system (UPS). jax.org
Inhibition of p97 by ML241 disrupts this degradation process. nih.gov By blocking p97's function, which is crucial for processing and presenting ubiquitinated proteins to the proteasome, ML241 causes the UbG76V-GFP protein to accumulate within the cell. nih.govjax.org This accumulation can be quantified by measuring the increase in GFP fluorescence, providing a direct readout of p97 inhibition in a cellular context. nih.gov
Research has shown that ML241 inhibits the degradation of UbG76V-GFP with an IC50 value of 3.5 µM. caymanchem.comnih.gov This stabilization is specific to p97-dependent substrates, as ML241 is significantly less potent at blocking the degradation of p97-independent reporters, such as those based on the oxygen-dependent degradation domain (ODD). nih.govnih.gov This specificity underscores ML241's targeted action on the p97 pathway.
Table 1: Cellular Activity of this compound
| Assay | IC50 Value | Cell Line | Reference |
|---|---|---|---|
| UbG76V-GFP Stabilization | 3.5 µM | HeLa | caymanchem.comnih.gov |
| p97 ATPase Inhibition | 0.11 µM | Biochemical Assay | caymanchem.com |
Modulation of Specific Cellular Signaling Pathways
This compound has been shown to influence key cellular signaling pathways, primarily the MAPK and NF-κB pathways.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of various cellular processes. researchgate.net Research indicates that ML241's effects can be mediated through this pathway. mdpi.comnih.gov Transcriptome sequencing of cells treated with ML241 revealed that differentially expressed genes were predominantly enriched in the MAPK signaling pathway. mdpi.comnih.gov The MAPK family includes key kinases such as ERK1/2, JNK, and p38. researchgate.netnih.gov ML241's primary influence within this cascade appears to be centered on the MEK/ERK module. mdpi.comnih.gov
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK pathway, activated by phosphorylation at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by upstream kinases MEK1/2. biolegend.comcellsignal.com Activated ERK1/2, in turn, phosphorylates numerous downstream targets, influencing cellular proliferation, differentiation, and survival. biolegend.com
Studies have demonstrated that ML241 can antagonize the activation of ERK1/2. mdpi.comnih.gov In the context of a viral infection that normally activates ERK1/2 phosphorylation, treatment with ML241 leads to a downregulation of phosphorylated ERK1/2. mdpi.comnih.gov This inhibition of ERK1/2 phosphorylation is a key mechanism through which ML241 exerts some of its biological effects. mdpi.com
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses and cell survival. mdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. mdpi.com The phosphorylation and subsequent degradation of IκBα allow NF-κB to translocate to the nucleus and activate gene transcription. mdpi.com
The ERK pathway can influence NF-κB signaling. mdpi.com Research has shown that by inhibiting the phosphorylation of ERK1/2, ML241 consequently inhibits the downstream protein IκBα. mdpi.comnih.gov This inhibition of IκBα leads to the activation of the NF-κB signaling pathway. mdpi.comnih.govdntb.gov.ua This activation is consistent with the observed expression of numerous inflammation-related genes following ML241 treatment in certain experimental models. mdpi.com
Table 2: Effect of this compound on Signaling Pathways
| Signaling Pathway | Key Protein | Effect of ML241 | Reference |
|---|---|---|---|
| MAPK/ERK | Phospho-ERK1/2 | Inhibition/Downregulation | mdpi.comnih.gov |
| NF-κB | IκBα | Inhibition | mdpi.comnih.gov |
| NF-κB | NF-κB | Activation | mdpi.comnih.gov |
Regulation of ERK1/2 Phosphorylation
Distinct Biological Effects Compared to Analogues
This compound exhibits a biological activity profile that is notably different from some of its structural analogs, such as ML240.
While both ML240 and ML241 are potent inhibitors of p97 ATPase, they elicit distinct downstream cellular responses. nih.govresearchgate.net A key difference is their effect on autophagy, a cellular process for degrading and recycling cellular components. nih.gov
Studies have shown that ML240 is a potent inducer of autophagy, as evidenced by the rapid accumulation of LC3-II, a marker for autophagosome formation. nih.govresearchgate.net In stark contrast, ML241 does not induce autophagy. caymanchem.comnih.gov This discrepancy highlights that while both compounds target p97, they trigger different subsequent cellular signaling cascades. The reasons for this divergence are not fully understood but suggest that specific interactions or off-target effects of the analogs may lead to these different outcomes. nih.gov This lack of autophagy induction is a defining characteristic of ML241's biological activity, distinguishing it from its close analog, ML240. caymanchem.comnih.gov
Lack of Apoptosis Mobilization by this compound
A noteworthy characteristic of this compound in its cellular activity is its failure to induce apoptosis, a form of programmed cell death. caymanchem.com This stands in stark contrast to other structurally similar p97 ATPase inhibitors, most notably ML240. nih.govmedchemexpress.cn Research has demonstrated that while both ML241 and ML240 are potent, selective, and reversible inhibitors of the AAA ATPase p97, they elicit distinct downstream cellular responses. nih.govresearchgate.netmolnova.com
Studies comparing the two compounds revealed that ML240 rapidly mobilizes the executioner caspases 3 and 7, key proteases involved in the final stages of apoptosis. nih.govglpbio.com This activation leads to swift cell death. nih.govnih.gov Conversely, this compound does not activate these caspases and consequently fails to induce apoptosis. caymanchem.comnih.govmedchemexpress.cnresearchgate.net This differential effect was observed in various cancer cell lines, including HCT15 and SW403, where ML241 did not inhibit proliferation or trigger apoptosis. caymanchem.com
Both ML240 and ML241 effectively impair the endoplasmic-reticulum-associated degradation (ERAD) pathway. nih.govnih.gov However, a key mechanistic divergence lies in their effect on autophagy, another major cellular degradation pathway. nih.gov ML240 was found to potently stimulate the accumulation of LC3-II, an indicator of autophagy inhibition, while ML241 did not affect this pathway. nih.govnih.gov The inability of ML241 to induce apoptosis suggests a complex relationship between p97 inhibition and the initiation of programmed cell death. The differential ability of these closely related compounds to trigger apoptosis indicates that simply inhibiting the p97-dependent ERAD pathway is insufficient to cause rapid cell death. nih.gov It is hypothesized that the rapid apoptosis induced by compounds like ML240 may result from the simultaneous blockade of p97's function in both the ubiquitin-proteasome system and the autophagy pathway. nih.gov
The following table summarizes the comparative effects of ML241 and its analog ML240 on key cellular processes related to apoptosis.
| Feature | This compound | ML240 | Reference |
| p97 ATPase Inhibition | Yes (IC₅₀ = 100 nM) | Yes (IC₅₀ = 100 nM) | nih.govmedchemexpress.com |
| ERAD Pathway Impairment | Yes | Yes | caymanchem.comnih.govnih.gov |
| Autophagy Inhibition | No | Yes | caymanchem.comnih.govnih.gov |
| Caspase 3/7 Activation | No | Yes | nih.govmedchemexpress.cnresearchgate.net |
| Apoptosis Induction | No | Yes | caymanchem.comnih.govnih.gov |
Research Applications and Preclinical Investigation of Ml241 Hydrochloride
Investigational Roles in Cancer Research
ML241 hydrochloride has been evaluated for its potential anticancer effects, focusing on its ability to inhibit cancer cell growth and to modulate specific oncogenic pathways.
Evaluation in Cancer Cell Lines (e.g., HCT15, SW403)
Research has demonstrated the cytotoxic effects of this compound on specific colon cancer cell lines. medchemexpress.com In studies, the compound was shown to inhibit the growth of both HCT15 and SW403 cells. medchemexpress.com The growth inhibition 50 (GI₅₀) values, which represent the concentration of the drug that inhibits cell growth by 50%, were determined after different treatment durations. After 24 hours of treatment, the GI₅₀ values for HCT15 and SW403 cells were 53 µM and 33 µM, respectively. medchemexpress.com A longer treatment period of 72 hours resulted in lower GI₅₀ values of 13 µM for HCT15 and 12 µM for SW403 cells, indicating increased potency with prolonged exposure. medchemexpress.com
Table 1: Growth Inhibition (GI₅₀) of this compound in Colon Cancer Cell Lines
| Cell Line | Treatment Duration | GI₅₀ (µM) |
|---|---|---|
| HCT15 | 24 hours | 53 |
| SW403 | 24 hours | 33 |
| HCT15 | 72 hours | 13 |
Mechanistic Exploration in Specific Oncogenic Pathways
This compound is a potent inhibitor of p97 ATPase, with an IC₅₀ value of 100 nM. medchemexpress.comnih.govnih.gov It acts competitively with respect to ATP, with a Ki value of 0.35 µM. medchemexpress.com The p97 protein is crucial for protein homeostasis, and its inhibition can disrupt pathways essential for cancer cell survival, such as the endoplasmic-reticulum-associated degradation (ERAD) pathway. nih.govnih.gov Both ML241 and its analog ML240 have been shown to impair the ERAD pathway. nih.govnih.gov
In a dual-reporter cell line, ML241 was found to inhibit the degradation of a p97-dependent proteasome substrate while not affecting a p97-independent one. nih.govnih.govtargetmol.com This selectivity highlights its specific mechanism of action. While ML241 showed cytotoxic effects, its analog, ML240, was observed to potently stimulate the accumulation of LC3-II within minutes, a marker for autophagy, and to rapidly mobilize executioner caspases 3 and 7, leading to apoptosis. nih.govnih.gov This was not observed with ML241. nih.govnih.gov
Potential as a Research Tool for Pathway-Specific p97 Inhibition in Cancer Models
The selective nature of this compound's inhibition of the p97 ATPase makes it a valuable research tool for studying the specific roles of this enzyme in cancer biology. nih.govnih.govtargetmol.com Its ability to disrupt p97-dependent processes provides a means to investigate the consequences of inhibiting this particular pathway in various cancer models. targetmol.com The development of pathway-specific p97 inhibitors like ML241 is considered a promising strategy for cancer chemotherapy. nih.govnih.govtargetmol.com Furthermore, research on related compounds like ML240, which shows broad antiproliferative activity against the NCI-60 panel of cancer cell lines, suggests the potential for developing novel anticancer agents based on this chemical scaffold. nih.govnih.govresearchgate.net
Antiviral Research Applications
In addition to its anticancer properties, this compound has been investigated for its potential as an antiviral agent, particularly against rotavirus.
Inhibition of Viral Proliferation in In Vitro Models (e.g., Rotavirus)
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of the human rotavirus ZTR-68 strain. mdpi.com It has shown low cytotoxicity to MA104 cells, which are the host cells for the virus. mdpi.com The inhibitory effect of ML241 on rotavirus was confirmed through various methods, including immunofluorescence, RT-qPCR, and Western blotting, which showed a reduction in viral protein expression and viral replication. mdpi.comresearchgate.net
Studies on Viral Adsorption, Cell Entry, and Replication Stages
The antiviral activity of this compound extends to multiple stages of the rotavirus life cycle. mdpi.comnih.govdntb.gov.uaresearchgate.net In vitro experiments have indicated that the compound has inhibitory effects on virus adsorption, cell entry, and the replication stages of the virus. mdpi.comnih.govdntb.gov.uaresearchgate.net The inhibitory effect was noted to be particularly evident in the early stages of rotavirus infection. mdpi.com Mechanistically, it was found that this compound antagonizes the activation of ERK1/2 in the MAPK signaling pathway. mdpi.comnih.govdntb.gov.ua This inhibition of ERK1/2 phosphorylation leads to the inhibition of IκBα and the subsequent activation of the NF-κB signaling pathway, which plays a role in the anti-rotavirus effect. mdpi.comnih.govdntb.gov.ua
Table 2: Antiviral Activity of this compound against Rotavirus
| Viral Strain | Host Cell Line | Key Findings |
|---|---|---|
| Human Rotavirus ZTR-68 | MA104 | Inhibits viral proliferation with low cytotoxicity. mdpi.com |
| Human Rotavirus ZTR-68 | MA104 | Inhibits viral adsorption, cell entry, and replication. mdpi.comnih.govdntb.gov.uaresearchgate.net |
Preclinical Assessment in In Vivo Animal Models of Viral Infection (e.g., suckling mouse model for rotavirus)
The in vivo efficacy of this compound has been primarily investigated using a suckling mouse model of rotavirus infection, which is a standard and relevant model for studying viral diarrhea. nih.govnih.gov These studies provide critical insights into the compound's potential therapeutic effects in a living organism.
Detailed Research Findings
Research conducted on 5-day-old BALB/c suckling mice has demonstrated the in vivo anti-rotavirus effects of ML241. nih.gov In these studies, mice were challenged with the SA11 strain of rotavirus to induce diarrhea. nih.gov The assessment of ML241's efficacy was based on the monitoring of key clinical parameters such as body weight and diarrhea scores over several days post-infection. nih.gov
The findings indicated that ML241 treatment significantly mitigated the clinical signs of rotavirus infection. nih.gov Mice in the group treated with ML241 showed a significantly higher weight gain compared to the untreated, virus-challenged model group, whose weight gain was slower. nih.gov
Furthermore, the diarrhea scores, which are a measure of the severity of diarrhea based on fecal consistency and quantity, were markedly reduced in the ML241-treated groups. nih.gov While the untreated rotavirus model group developed significant diarrhea 24 hours post-challenge, the groups receiving ML241 showed a significant decrease in diarrhea scores, with the most substantial effect observed at 72 hours post-infection. nih.gov These results suggest that ML241 can effectively reduce the severity of diarrhea in suckling mice. nih.gov
Histopathological analysis of the small intestines of the mice provided further evidence of ML241's protective effects. Observations revealed that the compound mitigated the pathological lesions typically caused by rotavirus infection. dntb.gov.ua
The underlying mechanism of ML241's antiviral action in vivo is believed to be consistent with its in vitro activity. nih.govnih.gov It is proposed that ML241 inhibits the phosphorylation of ERK1/2 in the MAPK signaling pathway. nih.govnih.gov This action, in turn, inhibits IκBα and activates the NF-κB signaling pathway, which plays a role in the anti-rotavirus response. nih.govnih.gov
Interactive Data Table: In Vivo Efficacy of ML241 in Suckling Mouse Model of Rotavirus Infection
The following table summarizes the key findings from the preclinical in vivo assessment of this compound against rotavirus infection in the suckling mouse model.
| Parameter | Control Group (Uninfected) | Rotavirus Model Group (Untreated) | ML241-Treated Group | Key Findings |
| Body Weight | Normal weight gain | Slower weight gain compared to control | Significantly higher weight gain than the model group | ML241 treatment helps in mitigating weight loss associated with rotavirus infection. nih.gov |
| Diarrhea Score (24h post-infection) | No diarrhea | Significantly higher than control | - | Confirms successful establishment of the diarrhea model. nih.gov |
| Diarrhea Score (48h-72h post-infection) | No diarrhea | High diarrhea scores | Significantly lower scores compared to the model group | ML241 significantly reduces the severity of diarrhea, with the most pronounced effect at 72h. nih.gov |
| Intestinal Histopathology | Normal intestinal structure | Evidence of pathological lesions | Mitigation of rotavirus-induced lesions | ML241 shows a protective effect on the intestinal tissue. dntb.gov.ua |
Methodological Approaches in Ml241 Hydrochloride Research
Biochemical and Biophysical Characterization
The initial characterization of ML241 hydrochloride involves direct assessment of its interaction with its molecular target, the p97 enzyme, also known as Valosin-containing protein (VCP). arvojournals.orgnih.govnih.gov This is achieved through a variety of in vitro assays that measure the compound's impact on the enzyme's primary function and its binding kinetics.
In Vitro ATPase Activity Assays
A fundamental approach to characterizing this compound is through in vitro ATPase activity assays. medchemexpress.comresearchgate.netresearchgate.net These assays directly measure the enzymatic activity of p97, which hydrolyzes ATP to release inorganic phosphate (B84403) and ADP. nih.govnih.gov The inhibitory effect of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the ATPase activity by 50%.
Several methods are employed to measure ATPase activity. A common technique involves a luciferase-based assay that measures the amount of ATP remaining after the enzymatic reaction. nih.govnih.gov In this setup, a decrease in luminescence is inversely proportional to the ATPase activity. nih.govnih.gov Another approach is the Transcreener® ADP² assay, which uses a specific antibody to detect the ADP produced during the reaction, providing a direct measure of enzyme activity. bellbrooklabs.com Colorimetric methods that detect the released inorganic phosphate are also utilized. molbiolcell.org
Research has consistently shown that this compound is a potent inhibitor of p97 ATPase activity, with reported IC50 values around 100 nM to 110 nM. medchemexpress.comselleckchem.comnih.gov
Table 1: In Vitro ATPase Activity of this compound
| Assay Type | Measured Parameter | Result | Reference |
|---|
Kinetic Analyses of Enzyme Inhibition
To understand the mechanism by which this compound inhibits p97, kinetic analyses of enzyme inhibition are performed. medchemexpress.comresearchgate.net These studies determine whether the inhibitor competes with the enzyme's natural substrate, ATP. Common types of reversible inhibition include competitive, uncompetitive, and mixed inhibition. wolfram.comsci-hub.senumberanalytics.com
Kinetic analyses have revealed that ML241 inhibits p97 in a competitive manner with respect to ATP. medchemexpress.com This means that ML241 binds to the same site on the enzyme as ATP, directly competing with it and preventing the hydrolysis reaction from occurring. The inhibition constant (Ki) for this competitive inhibition has been determined to be approximately 0.35 µM. medchemexpress.com This detailed kinetic understanding is crucial for the rational design and optimization of p97 inhibitors. sci-hub.semdpi.com
Cell-Based Functional Assays
While in vitro assays are essential for direct biochemical characterization, cell-based functional assays are necessary to confirm the activity and cellular consequences of this compound in a more biologically relevant context. These assays assess the compound's ability to penetrate cells and engage its target, leading to downstream effects on cellular processes regulated by p97.
Reporter Gene Assays (e.g., UbG76V-GFP degradation assay in HeLa cells)
A widely used cell-based assay to assess p97 function is the UbG76V-GFP degradation assay. medchemexpress.comresearchgate.netnih.govresearchgate.net This assay utilizes a reporter protein consisting of a destabilized form of Green Fluorescent Protein (GFP) fused to ubiquitin (UbG76V-GFP). This fusion protein is a known substrate of the ubiquitin-proteasome system, and its degradation is dependent on p97 activity. nih.goviu.edu
In the presence of a p97 inhibitor like this compound, the degradation of UbG76V-GFP is blocked, leading to its accumulation and a corresponding increase in GFP fluorescence. nih.govresearchgate.net This provides a quantifiable measure of the inhibitor's efficacy within living cells. Studies have shown that ML241 stabilizes UbG76V-GFP with an IC50 value of approximately 3.5 µM. medchemexpress.comselleckchem.com This demonstrates that ML241 is cell-permeable and effectively inhibits p97-dependent protein degradation pathways in a cellular environment. researchgate.nettargetmol.com
Table 2: Cell-Based Reporter Assay for this compound
| Assay | Reporter | Measured Effect | Result | Reference |
|---|
Immunofluorescence and Western Blotting for Protein Accumulation
To further validate the effects of this compound on protein degradation, immunofluorescence and Western blotting techniques are employed. semanticscholar.orgnih.govnih.gov These methods allow for the visualization and quantification of specific proteins that accumulate when p97 is inhibited.
Western blotting, a technique that separates proteins by size and detects them with specific antibodies, can show an increase in the levels of known p97 substrates or an accumulation of poly-ubiquitinated proteins. nih.govnih.gov For instance, treatment of cells with p97 inhibitors leads to a build-up of polyubiquitinated proteins, which can be detected by an antibody specific for ubiquitin. aacrjournals.org Immunofluorescence uses antibodies to visualize the localization and abundance of proteins within the cell. This can reveal the accumulation of misfolded proteins or the disruption of cellular structures that rely on p97 function.
Cell-Based Studies for ERAD Pathway Assessment
A critical function of p97 is its role in endoplasmic reticulum-associated degradation (ERAD). mdpi.comnih.govelifesciences.org The ERAD pathway is responsible for identifying and removing misfolded or unassembled proteins from the endoplasmic reticulum for degradation by the proteasome. nih.gov Inhibition of p97 disrupts this crucial quality control mechanism. researchgate.netnih.govnih.gov
Cell-based assays are used to specifically assess the impact of this compound on the ERAD pathway. These often involve monitoring the stability of known ERAD substrates. molbiolcell.orgnih.gov For example, researchers can express a specific misfolded protein that is normally degraded via ERAD and then treat the cells with this compound. An increase in the level of this substrate, as measured by techniques like Western blotting or pulse-chase analysis, indicates that the ERAD pathway has been impaired. researchgate.netnih.govnih.gov Studies have confirmed that both ML240 and ML241 impair the ERAD pathway. researchgate.netnih.govnih.gov
Advanced Molecular Profiling Techniques
Advanced molecular profiling techniques are crucial for elucidating the mechanisms of action of chemical compounds. In research concerning this compound, methods such as transcriptome sequencing and quantitative PCR have been employed to understand its effects on cellular and viral processes at the molecular level.
Transcriptome sequencing, commonly known as RNA-seq, is a powerful high-throughput method used to capture a comprehensive snapshot of gene expression in a cell at a specific moment. uoregon.edunih.gov This technique allows researchers to measure the abundance of RNA transcripts, providing insights into how a compound like this compound alters cellular pathways and gene regulation. lexogen.comgenewiz.com
In studies investigating the antiviral properties of this compound, RNA-seq was utilized to analyze global changes in gene expression in cells infected with rotavirus (RV) and treated with the compound. nih.govnih.govresearchgate.net The experiment typically involved comparing three groups: a control group of cells, a group infected with rotavirus, and a group infected with rotavirus and treated with this compound. nih.gov
The analysis of the sequencing data revealed significant changes in the host cell's transcriptome upon treatment with ML241. Specifically, when compared to the rotavirus-infected group, the group treated with both ML241 and the virus showed 195 genes with upregulated expression and 201 genes with downregulated expression. nih.gov This demonstrates a substantial shift in the cellular gene expression profile induced by the compound. Further analysis of these differentially expressed genes indicated that this compound treatment led to an increased expression of transcription factors related to interferon and interleukin signaling, such as GADD45G, IFNL1, IRF8, KLF4, RGS2, and RSADZ. nih.gov These findings suggest that the compound's mechanism involves the modulation of host immune response pathways. nih.govnih.gov
| Comparison Group | Number of Upregulated Genes | Number of Downregulated Genes | Examples of Upregulated Genes |
|---|---|---|---|
| (ML241 + RV) vs. RV | 195 | 201 | GADD45G, IFNL1, IRF8, KLF4, RGS2, RSADZ |
Quantitative Polymerase Chain Reaction (qPCR), particularly when combined with reverse transcription (RT-qPCR), is a highly sensitive and specific technique for detecting and quantifying nucleic acids. biosistemika.comgene-quantification.deresearchgate.net It is widely used in molecular biology to measure the expression levels of specific genes or to determine the quantity of viral RNA in a sample. qiagen.complos.org
In the context of this compound research, RT-qPCR has been an essential tool for both validating RNA-seq data and directly measuring the compound's impact on viral replication. nih.gov Researchers used RT-qPCR to detect and quantify the genomic dsRNA of rotavirus, often by targeting a highly conserved region of a viral gene like NSP3. nih.gov
Experiments demonstrated that this compound has a significant inhibitory effect on rotavirus proliferation, especially during the early stages of infection. nih.gov RT-qPCR was used to measure the viral copy number at various time points after the addition of the compound, confirming a reduction in viral replication. nih.gov For instance, a decrease in the NSP3 copy number was observed after treatment with ML241. nih.gov Furthermore, RT-qPCR was employed to verify the expression levels of the top differentially expressed genes identified through RNA-seq, confirming the consistency of the sequencing results. nih.gov
| Application | Target Nucleic Acid | Key Finding |
|---|---|---|
| Measuring Viral Proliferation | Rotavirus NSP3 gene (dsRNA) | This compound significantly inhibited the rotavirus copy number, particularly in the early stages of infection. nih.gov |
| Analyzing Viral Entry | Rotavirus NSP3 gene (dsRNA) | A decrease in the virus copy number was detected 2 hours after infection in the presence of ML241, suggesting an effect on viral entry. nih.gov |
| Validating RNA-Seq Data | Differentially expressed host cell genes (mRNA) | Confirmed the upregulation of specific interferon- and interleukin-related transcription factors identified by RNA-seq. nih.gov |
Transcriptome Sequencing (RNA-seq) for Gene Expression Analysis
In Vivo Animal Model Studies
In vivo animal model studies are a critical step in preclinical research, bridging the gap between laboratory discoveries and potential therapeutic applications. nih.govmdpi.com These models allow for the evaluation of a compound's efficacy and its physiological effects within a complex, living organism. semanticscholar.orgpubpub.org
To evaluate the in vivo antiviral effects of this compound, a preclinical animal model was established. nih.govnih.gov The suckling mouse model of rotavirus-induced diarrhea is a well-regarded system for this purpose. nih.govdntb.gov.ua The establishment of this model involves challenging young mice with a specific strain of rotavirus, such as the SA11 strain. nih.gov
Following the viral challenge, the successful creation of the diarrhea model was confirmed by observing and scoring the clinical signs in the mice. nih.gov Twenty-four hours after the challenge, the rotavirus-infected model group exhibited significantly higher diarrhea scores compared to the normal control group, indicating a successful infection and disease manifestation. nih.govresearchgate.net This established model provides a reliable platform to test the therapeutic efficacy of antiviral compounds like this compound. nih.gov
Using the established suckling mouse diarrhea model, the biological efficacy of this compound was assessed. nih.govnih.gov The evaluation focused on key indicators of disease severity and recovery, such as diarrhea scores and changes in body weight over several days post-infection. nih.gov
The results demonstrated that treatment with this compound can reduce the degree of diarrhea in rotavirus-infected suckling mice. nih.gov When diarrhea scores were compared 48 and 72 hours after the viral challenge, the compound-treated groups showed significantly lower scores than the untreated model group, with the most pronounced effect observed at the 72-hour mark. nih.govresearchgate.net In addition to mitigating diarrhea, ML241 treatment also had a positive effect on the weight gain of the mice. The weight gain of the ML241-treated group was significantly higher than that of the untreated, virus-challenged model group, whose weight gain was slower than the normal control group. nih.gov These findings highlight the biological efficacy of this compound in a whole-organism system. nih.govresearchgate.net
| Time Point (Post-Challenge) | Observation | Result in ML241-Treated Group vs. Model Group |
|---|---|---|
| 24 hours | Diarrhea Score | Scores were significantly higher in the model group than in the normal control group, confirming the model. nih.gov |
| 48 hours | Diarrhea Score | Scores were significantly decreased. nih.govresearchgate.net |
| 72 hours | Diarrhea Score | The most significant decrease in scores was observed. nih.govresearchgate.net |
| 96 hours | Diarrhea Score | No significant difference between groups. nih.govresearchgate.net |
| 120 hours | Diarrhea Score | No significant difference between groups. nih.govresearchgate.net |
| Overall | Body Weight Gain | Significantly higher weight gain compared to the model group. nih.gov |
Future Directions and Research Perspectives for Ml241 Hydrochloride
Exploration of Undiscovered p97-Mediated Biological Pathways
The chaperone-like protein p97 is associated with a wide array of cellular activities, including protein quality control, organelle membrane dynamics, and the regulation of protein degradation. calis.edu.cn Its functions are critical for maintaining protein homeostasis (proteostasis) and are linked to numerous cellular processes such as endoplasmic reticulum-associated degradation (ERAD), autophagy, and transcription factor regulation. mdpi.comnih.gov While significant pathways involving p97 have been identified, its full range of influence within the cell remains partially understood. nih.gov
ML241 hydrochloride provides a precision tool to uncover novel p97-dependent processes. Unlike broader-acting inhibitors or genetic knockdown methods that can trigger secondary consequences due to slow depletion of p97 activity, ML241's rapid and specific inhibition allows for the study of the immediate effects of blocking p97's ATPase function. nih.gov Researchers can use ML241 to investigate p97's role in less-characterized areas such as chromatin-associated processes, DNA replication and repair, and the degradation of proteins from the outer mitochondrial membrane. calis.edu.cn The key distinction between ML241 and ML240, where only the latter potently induces apoptosis and autophagy, suggests that specific p97 functions can be uncoupled. researchgate.netnih.govmdpi.com This separation of function is critical for identifying which cellular effects are direct consequences of ATPase inhibition versus which are parts of a broader stress response, thereby enabling the discovery of previously unknown p97-mediated pathways.
Development of this compound as a Mechanistic Probe for p97 Function
This compound's specific biochemical properties make it an ideal mechanistic probe for elucidating the complex function of p97. It acts as a potent, ATP-competitive inhibitor that is selective for the D2 ATPase domain of p97. caymanchem.comacs.org This selectivity is crucial because while the D2 domain accounts for the majority of p97's ATPase activity, the D1 and D2 domains exhibit positive cooperativity, and both are essential for cellular function. nih.gov
Future studies can utilize ML241 to dissect the interplay between the two ATPase domains. Kinetic analyses have already demonstrated that the inhibitory activity of ML241 is significantly modulated by the presence of specific p97 cofactors, such as p47, which is not observed to the same extent with other inhibitors like DBeQ or NMS-873. frontiersin.org This suggests it is possible to develop p97 inhibitors that are specific to certain p97-cofactor complexes, allowing researchers to inhibit distinct functions of p97. frontiersin.org By comparing the effects of ML241 with other inhibitors that have different binding modes (e.g., allosteric inhibitors like NMS-873) or domain selectivity, researchers can map how inhibiting specific conformational states or domains of p97 translates into distinct cellular outcomes. researchgate.net
Table 1: Comparative Properties of p97 Inhibitors
| Feature | This compound | ML240 | DBeQ | NMS-873 |
|---|---|---|---|---|
| Mechanism | ATP-competitive caymanchem.com | ATP-competitive tocris.com | ATP-competitive acs.org | Allosteric researchgate.net |
| Domain Selectivity | D2 domain caymanchem.comacs.org | D2 domain acs.org | D1 and D2 domains researchgate.net | D1-D2 linker researchgate.net |
| IC₅₀ vs p97 ATPase | ~100-110 nM caymanchem.commedchemexpress.com | ~100-110 nM researchgate.nettocris.com | ~1 µM nih.gov | ~24-30 nM acs.org |
| Induces Apoptosis | No caymanchem.comresearchgate.net | Yes researchgate.netnih.gov | Yes pnas.org | No (decreases seeding) biorxiv.org |
| Induces Autophagy | No caymanchem.commdpi.com | Yes researchgate.nettocris.com | Yes pnas.org | Not primarily |
| Cofactor Influence | Activity decreased 37-fold by p47 frontiersin.org | Activity decreased 49-fold by p47 frontiersin.org | Activity decreased 2 to 6-fold by p47 frontiersin.org | N/A |
Advanced Structural Studies of this compound-p97 Interactions
A detailed understanding of how this compound interacts with p97 at an atomic level is a critical future direction. While docking simulations provide theoretical models, advanced structural biology techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) are needed to resolve the precise binding mode of ML241 within the D2 domain's ATP-binding pocket. nih.govacs.org
Such studies would reveal the specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the inhibitor. This information is invaluable for structure-based drug design, enabling the rational development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, structural analysis of the ML241-p97 complex could elucidate the conformational changes induced by the inhibitor, explaining why it does not trigger the same apoptotic and autophagic responses as the structurally similar ML240. researchgate.netmdpi.com Comparing the structures of p97 bound to different inhibitors (ML241, ML240, NMS-873) could reveal how targeting different sites or inducing different hexamer conformations leads to the modulation of distinct p97-mediated pathways.
Synergistic Research with Other Modulators of Protein Homeostasis
Given p97's central role in protein degradation, a promising area of research is the combination of this compound with other drugs that modulate protein homeostasis, particularly in the context of cancer therapy. frontiersin.orgacs.org Cancer cells, especially those with a high secretory load like multiple myeloma, are highly dependent on protein quality control systems like ERAD and the ubiquitin-proteasome system (UPS) to manage protein stress. frontiersin.orguni-due.de
Inhibition of p97 with molecules like ML240 has been shown to synergize with proteasome inhibitors such as MG132, leading to enhanced cancer cell death. researchgate.netnih.gov The rationale is that blocking both p97-mediated substrate processing and the proteasome itself creates a catastrophic failure in protein clearance that cancer cells cannot survive. nih.gov Future preclinical studies should systematically evaluate the synergistic potential of ML241 with a range of proteasome inhibitors (e.g., bortezomib, carfilzomib) in various cancer models. Because ML241 specifically disrupts p97's ERAD function without the immediate cytotoxicity of ML240, it may offer a wider therapeutic window and a different synergistic profile, potentially sensitizing tumors that are resistant to proteasome inhibitors alone. caymanchem.commdpi.com
Elucidating the Full Spectrum of Anti-Pathogen Effects in Preclinical Settings
A recent and exciting development is the discovery of ML241's anti-pathogen activity. mdpi.com Many viruses and intracellular bacteria manipulate host cellular machinery for their own replication and survival, and p97 has emerged as a critical pro-viral host factor. researchgate.net A 2024 study demonstrated that this compound effectively inhibits the proliferation of human rotavirus, a major cause of severe diarrhea in young children for which no specific antiviral drugs are available. nih.gov
The research found that ML241 exerts its anti-rotavirus effect at multiple stages of the viral life cycle, including adsorption, cell entry, and replication. nih.gov Mechanistically, ML241 was shown to antagonize the activation of ERK1/2 in the MAPK signaling pathway, which in turn inhibits IκBα and activates the NF-κB signaling pathway, creating an antiviral state. mdpi.comdntb.gov.ua These findings provide a strong rationale for expanding preclinical investigations into ML241's efficacy against a broader spectrum of pathogens that rely on p97 or the MAPK pathway. Future studies should test ML241 against other viruses known to hijack the p97 system, such as human papillomavirus (HPV) and coronaviruses, to determine the full potential of this compound as a broad-spectrum anti-pathogen agent. researchgate.netd-nb.info
Table 2: Preclinical Anti-Rotavirus Effects of this compound
| Aspect Studied | Finding | Reference |
|---|---|---|
| Viral Proliferation | ML241 inhibits the proliferation of the human rotavirus ZTR-68 strain in vitro. | mdpi.comnih.gov |
| Cytotoxicity | Low toxicity to MA104 host cells at effective concentrations. | nih.gov |
| Mechanism of Action | Antagonizes ERK 1/2 phosphorylation in the MAPK signaling pathway. | mdpi.comdntb.gov.ua |
| Downstream Effect | Inhibits IκBα and activates the NF-κB signaling pathway, leading to an anti-rotavirus role. | nih.govdntb.gov.ua |
| Effective Viral Stage | Shows inhibitory effects on virus adsorption, cell entry, and replication stages. | nih.gov |
| In Vivo Model | Exerted anti-rotavirus effects in a suckling mouse model. | nih.gov |
Contribution to the Understanding of Disease Pathogenesis through p97 Inhibition
Mutations in and upregulation of p97 are linked to the pathogenesis of several human diseases, including cancers, inclusion body myopathy with Paget's disease of bone and frontotemporal dementia (IBMPFD), and other neurodegenerative conditions. calis.edu.cnnih.gov The specific inhibitory profile of this compound makes it an invaluable tool for dissecting the precise contribution of p97's ATPase activity to these disease states.
For instance, in cancer, p97 upregulation is often correlated with a poor prognosis. mdpi.com By using ML241, researchers can study how inhibiting p97's segregase activity affects cancer cell phenotypes like proliferation, metastasis, and drug resistance, without the confounding variable of direct apoptosis induction seen with compounds like ML240. researchgate.netnih.gov This allows for a clearer attribution of effects to the disruption of specific p97-dependent pathways, such as ERAD or autophagy. mdpi.com Similarly, in models of neurodegenerative diseases, ML241 can help determine how blocking p97 function influences the formation and clearance of the protein aggregates that are hallmarks of these conditions, providing cleaner mechanistic insights than less specific inhibitors.
Innovation in Chemical Biology Tools Leveraging this compound's Specificity
The specificity of this compound serves as an excellent foundation for the development of a new generation of chemical biology tools to study protein homeostasis. ethz.chupenn.edu An exciting future goal is the creation of "separation of function" inhibitors. nih.gov By using the ML241 quinazoline (B50416) scaffold as a starting point, medicinal chemists can synthesize analogues designed to selectively inhibit the interaction of p97 with specific cofactors. acs.orgresearchgate.net This would yield highly powerful probes to dissect individual p97 functions in cells, allowing researchers to, for example, inhibit p97's role in ERAD while leaving its function in autophagy intact. nih.gov
Furthermore, the ML241 structure could be modified to create new molecular tools for research. For example, attaching a fluorescent dye or a biotin (B1667282) tag to a non-critical position on the ML241 molecule could create probes for use in cellular imaging or affinity-based proteomic studies. These tools would help visualize the subcellular localization of active p97 and identify the full spectrum of proteins that interact with p97 in a state-specific manner, significantly advancing our ability to map the p97 interactome and its dynamics.
Q & A
Q. What experimental approaches are used to validate ML241 hydrochloride's selectivity as a p97 ATPase inhibitor in cellular models?
To confirm selectivity, researchers should:
- Compare IC₅₀ values across p97 ATPase and related targets (e.g., kinases, CNS receptors) using enzymatic assays. ML241 exhibits an IC₅₀ of 100 nM for p97 ATPase but shows negligible activity against 442 kinases and 35 CNS targets .
- Perform competition assays with structurally distinct p97 inhibitors (e.g., ML240, CB-5083) to rule out off-target effects. ML241’s unique binding kinetics differentiate it from ML240, which accumulates LC3-II and activates caspases 3/7, unlike ML241 .
- Validate functional specificity by monitoring downstream pathways (e.g., ERAD, autophagy) in p97-knockdown vs. ML241-treated cells .
Q. How should researchers optimize this compound concentrations for in vitro studies to balance efficacy and cytotoxicity?
- Dose-response curves : Test concentrations ranging from 10 nM to 10 µM to determine IC₅₀ (p97 inhibition: 100 nM) and CC₅₀ (cytotoxicity: >10 µM in most cell lines) .
- Solubility considerations : Prepare stock solutions in DMSO (≥40.9 mg/mL) and dilute in culture media to avoid precipitation. Final DMSO concentrations should not exceed 0.1% to prevent solvent toxicity .
- Time-course experiments : Assess inhibition kinetics, as p97-dependent processes (e.g., protein degradation) may require 6–24 hours for detectable effects .
Advanced Research Questions
Q. What methodologies are recommended for investigating ML241’s synergy with proteasome inhibitors in cancer models?
- Combination index (CI) analysis : Co-treat cells with ML241 and proteasome inhibitors (e.g., bortezomib) using fixed ratios (e.g., 1:1 to 1:10). Synergy is observed in colon cancer models when CI < 1 .
- Mechanistic validation :
- In vivo xenograft models : Use intermittent dosing (e.g., 10 mg/kg ML241, 3×/week) to mitigate toxicity while maintaining efficacy .
Q. How can researchers resolve contradictory data on ML241’s role in autophagy compared to ML240?
ML240 induces LC3-II accumulation and caspase activation, while ML241 does not. To reconcile this:
- Assay design : Use identical cell lines and treatment durations. ML240’s caspase activation may mask autophagy readouts if apoptosis dominates .
- Pathway-specific inhibitors : Co-treat with autophagy inhibitors (e.g., chloroquine) to isolate p97’s role in autophagic flux .
- Structural analysis : Compare ML241’s binding mode (D2 ATPase domain) to ML240 (D1 domain) using cryo-EM or mutagenesis studies .
Q. What strategies address ML241’s solubility challenges in in vivo pharmacokinetic studies?
- Formulation optimization : Use co-solvents like PEG-300 or cyclodextrins to enhance aqueous solubility.
- Pharmacokinetic profiling : Measure plasma concentrations via LC-MS/MS after intravenous (10 mg/kg) and oral (30 mg/kg) administration. ML241’s short half-life (~2 hours) may necessitate sustained-release formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
